Tetrahydroxyflavanone

説明

Overview of Flavonoids and Flavanones as Natural Products in Research

Flavonoids are a vast and diverse class of natural compounds characterized by a polyphenolic structure. nih.gov Found ubiquitously in plants, they are responsible for a wide array of functions, from providing pigmentation in flowers to defending against environmental stressors and microbial pathogens. nih.govcambridge.org Structurally, all flavonoids are based on a fifteen-carbon skeleton, which consists of two benzene (B151609) rings (referred to as the A and B rings) connected by a three-carbon heterocyclic pyran ring (the C ring). nih.gov

Within this large family, flavonoids are categorized into several subclasses based on the oxidation level and substitution pattern of the C ring. nih.gov One such subclass is the flavanones, also known as dihydroflavones. foodengprog.org A key structural distinction of flavanones is the saturation of the C2-C3 bond in the C ring, which differentiates them from their flavone (B191248) counterparts. foodengprog.org Flavanones, such as hesperetin (B1673127) and naringenin (B18129), are notably abundant in citrus fruits. nih.govfoodengprog.org The research interest in flavanones stems from their diverse reported biological activities, including antioxidant and anti-inflammatory properties, which make them a focal point in chemical biology and medicinal chemistry research. nih.govmdpi.com

Isomeric Diversity of Tetrahydroxyflavanones and Their Scientific Research Significance

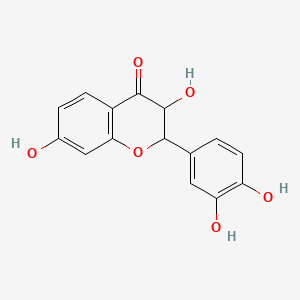

The core structure of a tetrahydroxyflavanone features a flavanone (B1672756) backbone adorned with four hydroxyl (-OH) groups. The specific placement of these four hydroxyl groups on the A and B rings gives rise to a variety of structural isomers. This isomeric diversity is of high scientific significance because even subtle changes in the hydroxyl group positions can dramatically alter the molecule's three-dimensional shape, chemical properties, and, consequently, its interaction with biological targets. nih.gov

The distinct stereochemistry of each isomer influences its biological activity, making the study of individual this compound isomers a crucial area of research. capes.gov.br Several isomers have been isolated from natural sources and are subjects of scientific investigation.

Key Isomers of this compound in Research:

| Common Name | Isomeric Structure | Natural Sources (Examples) | Research Significance |

|---|---|---|---|

| Eriodictyol (B191197) | 5,7,3',4'-Tetrahydroxyflavanone | Eriodictyon californicum, Citrus fruits, Camellia sinensis chemfaces.comnih.govhmdb.ca | Studied for various biological activities including antioxidant and anti-inflammatory effects. chemfaces.com It is a subject of metabolic and pharmacokinetic studies. capes.gov.brresearchgate.net |

| Dihydrokaempferol (Aromadendrin) | 3,5,7,4'-Tetrahydroxyflavanone | Bauhinia championii, Various other plants biosynth.comnih.govnih.gov | Investigated for its ability to modulate cell signaling pathways, such as those involved in apoptosis. biosynth.comnih.gov Also serves as a precursor in the biosynthesis of other flavonoids. biosynth.com |

| 2,4',5,7-Tetrahydroxyflavanone | 2,4',5,7-Tetrahydroxyflavanone | Detected in fruits hmdb.ca | Also known as 2-hydroxynaringenin, it is researched as a potential biomarker for the consumption of certain foods. hmdb.ca |

| Carthamidin / Isocarthamidin | 5,7,8,4'-Tetrahydroxyflavanone / 5,6,7,4'-Tetrahydroxyflavanone | Leaves of Scutellaria baicalensis maxapress.com | Identified as natural products contributing to the chemical profile of medicinal plants. maxapress.com |

The scientific significance of this isomeric diversity lies in the potential for discovering compounds with highly specific biological functions. For instance, research on the related compound 3',4',7,8-tetrahydroxyflavone (a flavone) has shown it to be a potent and selective inhibitor of the BRD4 bromodomain 2, a target in cancer research. researchgate.net This highlights how specific hydroxylation patterns can lead to precise interactions with protein binding sites, a key principle driving drug discovery and chemical biology research into these flavonoids.

Historical Context and Evolution of Research Interest in Tetrahydroxyflavanones

The study of flavonoids began with the isolation of plant pigments in the 1930s, initially thought to be a new class of vitamins. nih.gov However, specific interest in tetrahydroxyflavanones is a more recent development, driven by the broader exploration of natural products for their biological activities. Initially, research focused on the extraction and identification of compounds from plants traditionally used in medicine. For example, the use of plants like Bauhinia championii in traditional Chinese medicine to treat rheumatoid arthritis prompted phytochemical investigations that led to the isolation of dihydrokaempferol. nih.gov

The evolution of research has been heavily influenced by technological advancements. The development of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS), has been crucial. capes.gov.brmdpi.com These technologies allow scientists to separate and identify individual isomers from complex plant extracts with high precision, which was previously a significant challenge.

Modern research has moved beyond simple isolation and characterization. Current scientific inquiry focuses on understanding the specific molecular mechanisms through which these compounds act. This includes studying their metabolism and pharmacokinetics to understand how they are processed in biological systems, as well as using them as lead compounds in drug discovery programs. capes.gov.brresearchgate.net The synthesis of this compound derivatives, as demonstrated in a 2010 study, further enables researchers to explore structure-activity relationships and optimize compounds for specific biological targets. researchgate.net This progression from ethnobotanical observation to targeted molecular research illustrates the dynamic evolution of scientific interest in tetrahydroxyflavanones.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUPUYFWZXZMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021299 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20725-03-5, 101849-13-2 | |

| Record name | Fustin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Distribution in Plant Kingdom and Phytochemical Profiling

The occurrence of tetrahydroxyflavanones is widespread, yet the distribution of specific isomers can be distinctive to certain plant families or genera. Phytochemical profiling of various plant tissues reveals a diverse range of these compounds, often localized in specific parts such as leaves, roots, or exudates.

Research has led to the identification of several tetrahydroxyflavanone isomers from a variety of botanical sources. The concentration and specific isomer can vary significantly depending on the plant species and the tissue analyzed.

Corymbia torelliana : The kino, a resinous exudate from this eucalypt species, is a rich source of flavanones. nih.govmdpi.comqut.edu.auscispace.comresearchgate.net Spectroscopic and spectrometric analyses, including Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HR-MS), have identified multiple flavanones in this exudate, including 3,4',5,7-tetrahydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone . nih.govmdpi.comqut.edu.auresearchgate.net

Thymus quinquecostatus var. japonica : The aerial parts of this herb have been found to contain (2S)-5,7,3',5'-tetrahydroxyflavanone . targetmol.cominvivochem.comresearchgate.net This compound was isolated during phytochemical investigations of the plant's polyphenolic constituents. invivochem.comresearchgate.net

Olea ferruginea : Commonly known as the Indian olive, the leaves of this tree are a source of 5,7,3',5'-tetrahydroxyflavanone . nih.govscribd.com This compound has been isolated and studied for its spectroscopic properties. nih.govscribd.com The bark of the tree is also utilized for extracting various phytochemicals, though the leaves are the specified source for this particular flavanone (B1672756). nih.govtrdizin.gov.tr

Scutellaria baicalensis : The roots of this plant, a staple in traditional medicine, contain several flavonoids. mdpi.com Among them, researchers have isolated and identified 5,7,2',6'-tetrahydroxyflavanone and 2(S)-2',5,6',7-tetrahydroxyflavanone . medchemexpress.commedchemexpress.comnp-mrd.orgnih.gov

Salix babylonica : Analysis of the leaves of the weeping willow has led to the identification of the closely related flavone (B191248), luteolin (B72000) (3',4',5,7-tetrahydroxyflavone) . nih.govscielo.org.mxresearchgate.netresearchgate.net While structurally different from a flavanone due to a double bond in the C-ring, it shares the same hydroxylation pattern as the flavanone eriodictyol (B191197) (3',4',5,7-tetrahydroxyflavanone) . Eriodictyol is found in other plants, such as Yerba Santa (Eriodictyon californicum). foodb.ca

Table 1: Botanical Sources of this compound Isomers

The study of the distribution of secondary metabolites, like tetrahydroxyflavanones, is a field known as chemotaxonomy. The presence of a specific compound or a class of compounds can serve as a chemical marker to classify plants and understand their evolutionary relationships. researchgate.net The production of certain this compound isomers can be highly specific to a particular genus or family, making them valuable for chemotaxonomic profiling. mdpi.com For instance, the consistent presence of a particular flavonoid skeleton within a plant genus can help differentiate it from closely related genera. researchgate.net While the unprenylated this compound skeleton is relatively common, substitutions such as prenylation can be of significant chemotaxonomic importance within certain plant families like Rutaceae. researchgate.net The unique pattern of flavonoids in a plant can be considered a chemical fingerprint, aiding in botanical identification and classification.

Research-Scale Isolation and Purification Techniques for Tetrahydroxyflavanones

The isolation of pure tetrahydroxyflavanones from complex plant matrices is a multi-step process that requires sophisticated extraction and chromatographic techniques. The goal is to separate the target compound from thousands of other metabolites present in the crude plant extract.

The initial step in isolating tetrahydroxyflavanones is their extraction from the plant material. To prevent the degradation of these compounds, fresh plant material is sometimes stored at very low temperatures (e.g., -80 °C), though dried and pulverized samples are more commonly used for their stability and ease of handling. nih.gov

The most common method is solvent extraction, where the choice of solvent is critical and depends on the polarity of the target flavanone. nih.gov

Maceration and Soxhlet Extraction : These conventional techniques involve soaking or continuously extracting the powdered plant material with a selected solvent. mdpi.com

Solvent Systems : A range of solvents are employed, often in sequence, to fractionate the extract based on polarity. Common solvents include methanol (B129727), ethanol, acetone, and water. nih.gov For example, a 90% methanol solution has been used effectively for extraction. usiu.ac.ke Hydroalcoholic extracts, combining alcohol and water, are also frequently used. nih.gov The crude extract obtained is then concentrated under reduced pressure to yield a residue for further purification. usiu.ac.ke

Following extraction, the complex mixture of compounds is subjected to various chromatographic techniques for separation and purification.

Column Chromatography : A common primary step involves fractionation of the crude extract using column chromatography. Silica gel is a frequently used stationary phase, with a mobile phase consisting of a solvent gradient of increasing polarity, such as hexane-ethyl acetate (B1210297), to separate compounds based on their affinity for the stationary phase. researchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC is an indispensable tool for the final purification and analysis of flavonoids. phcog.com

Preparative HPLC (prep-HPLC) is the gold standard for isolating highly pure compounds. The fractionated extract is injected into a column, often a reversed-phase (RP) C18 column. rsc.org A gradient elution system, typically using a mixture of acetonitrile (B52724) and acidified water, separates the components, allowing for the collection of the pure this compound. rsc.org

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HR-MS) : This powerful analytical technique is crucial for the identification and structural elucidation of the isolated compounds. researchgate.net It combines the high separation efficiency of UPLC with the precise mass measurement of HR-MS, enabling the confident identification of specific this compound isomers, as demonstrated in the analysis of Corymbia torelliana kino. nih.govmdpi.comresearchgate.net

Table 2: this compound Compounds Mentioned

Biosynthetic Pathways and Enzymology of Tetrahydroxyflavanones

Precursor Pathways: Shikimate and Phenylpropanoid Routes

The foundation of flavonoid biosynthesis lies in the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids. researchgate.netresearchgate.netoup.comnih.gov This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismic acid. researchgate.net Chorismate then serves as the branching point for the synthesis of the essential aromatic amino acid, L-phenylalanine.

The general phenylpropanoid pathway then takes over, starting with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. nih.gov Subsequently, cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to yield p-coumaric acid. oup.comnih.gov The final step of this general pathway involves the activation of p-coumaric acid by 4-coumarate:CoA ligase (4CL) , which attaches a coenzyme A (CoA) molecule to form p-coumaroyl-CoA. nih.gov This activated molecule is the key starter unit that enters the core flavonoid biosynthetic pathway. researchgate.netnih.gov

| Precursor Pathway | Starting Material(s) | Key Intermediate(s) | End Product for Flavonoid Synthesis |

| Shikimate Pathway | Phosphoenolpyruvate, Erythrose-4-phosphate | Chorismic acid | L-phenylalanine |

| Phenylpropanoid Pathway | L-phenylalanine | trans-Cinnamic acid, p-Coumaric acid | p-Coumaroyl-CoA |

Core Flavonoid Biosynthesis Steps Leading to the Flavanone (B1672756) Skeleton

The formation of the characteristic C6-C3-C6 flavanone skeleton is initiated by the enzyme chalcone (B49325) synthase (CHS) . wikipedia.orgsemanticscholar.orgnih.gov CHS is a type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. semanticscholar.org This reaction forms a polyketide intermediate that cyclizes and aromatizes to yield naringenin (B18129) chalcone (also known as 4,2',4',6'-tetrahydroxychalcone). semanticscholar.org

The newly formed chalcone is then rapidly isomerized by the enzyme chalcone isomerase (CHI) to produce the corresponding flavanone, naringenin (5,7,4'-trihydroxyflavanone). nih.govuniversiteitleiden.nl Naringenin is a crucial intermediate from which the biosynthesis of various flavonoid classes, including tetrahydroxyflavanones, diverges. nih.govnih.gov The conversion of naringenin chalcone to naringenin can also occur spontaneously, but the enzymatic reaction is significantly more efficient. semanticscholar.org

| Step | Substrate(s) | Enzyme | Product |

| Chalcone Synthesis | 1 p-Coumaroyl-CoA + 3 Malonyl-CoA | Chalcone Synthase (CHS) | Naringenin Chalcone |

| Flavanone Formation | Naringenin Chalcone | Chalcone Isomerase (CHI) | Naringenin (5,7,4'-Trihydroxyflavanone) |

Identification and Characterization of Key Enzymes in Tetrahydroxyflavanone Formation (e.g., chalcone synthase, flavonoid hydroxylases)

The production of tetrahydroxyflavanones from the naringenin precursor requires the action of specific hydroxylating enzymes. These enzymes, primarily belonging to the cytochrome P450 monooxygenase (CYP) superfamily, are responsible for introducing additional hydroxyl groups onto the flavanone core.

Flavonoid Hydroxylases: These enzymes are critical for creating the diverse hydroxylation patterns seen in flavonoids.

Flavanone 3-hydroxylase (F3H): This Fe(II)/2-oxoglutarate-dependent dioxygenase catalyzes the 3β-hydroxylation of (2S)-flavanones to produce dihydroflavonols. nih.govmdpi.com While this is a step towards flavonols and anthocyanins, the flavanone substrate itself can be hydroxylated by other enzymes prior to this step.

Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H): These are cytochrome P450 enzymes that introduce hydroxyl groups at the 3' and 5' positions of the B-ring of flavanones and other flavonoid intermediates. mdpi.com For example, the action of F3'H on naringenin would produce eriodictyol (B191197) (5,7,3',4'-tetrahydroxyflavanone). nih.gov

The specific complement of flavonoid hydroxylases expressed in a particular plant tissue determines the types of tetrahydroxyflavanones that can be synthesized.

Regiospecific Hydroxylation and Methylation Events in this compound Biosynthesis

The precise positioning of hydroxyl and methyl groups on the flavanone skeleton is crucial for the biological activity and chemical properties of the resulting compounds. This regiospecificity is controlled by highly selective enzymes.

Hydroxylation: As mentioned, enzymes like F3'H and F3'5'H exhibit strict regiospecificity, adding hydroxyl groups to specific carbons on the B-ring. mdpi.com Other hydroxylases can modify the A-ring, such as at the 6 or 8 positions, further increasing the diversity of tetrahydroxyflavanones. nih.gov For instance, the synthesis of 4',5,6,7-tetrahydroxyflavanone and 4',5,7,8-tetrahydroxyflavanone involves the isomerization of a pentahydroxychalcone precursor. oup.com

Methylation: Following hydroxylation, the hydroxyl groups of tetrahydroxyflavanones can be further modified by O-methyltransferases (OMTs) . oup.comacs.org These enzymes transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a specific hydroxyl group on the flavonoid. oup.com This methylation increases the lipophilicity and can alter the biological activity of the compound. oup.commdpi.com For example, an OMT from Streptomyces avermitilis has been shown to regiospecifically methylate the 7-hydroxyl group of the flavanone naringenin to produce sakuranetin. acs.org The methylation of one hydroxyl group can also influence the ability of other enzymes to further modify the molecule. mdpi.com

The interplay between these regiospecific hydroxylation and methylation enzymes results in the vast array of this compound structures found in nature.

Chemical Synthesis and Derivatization Strategies for Tetrahydroxyflavanones

Total Chemical Synthesis Approaches for Research Material

Total synthesis provides a reliable route to access tetrahydroxyflavanones that may be difficult to isolate from natural sources in sufficient quantities. These methods are designed for flexibility, allowing for the preparation of various substitution patterns on the flavanone (B1672756) core.

The most prevalent and classic method for synthesizing flavanones, including tetrahydroxyflavanones, involves the cyclization of a chalcone (B49325) precursor. researchgate.netutm.my The chalcone is typically prepared via a base-catalyzed Claisen-Schmidt condensation. wikipedia.orgcore.ac.uk This reaction is a type of crossed aldol (B89426) condensation between an aromatic ketone (often a substituted 2'-hydroxyacetophenone) and an aromatic aldehyde (a substituted benzaldehyde) that lacks α-hydrogens. wikipedia.org

The synthesis of 3',4',5,7-tetrahydroxyflavanone (eriodictyol) serves as a representative example. researchgate.netutm.my The process begins with the protection of the reactive hydroxyl groups on the starting materials, 2-hydroxyacetophenone (B1195853) and benzaldehyde (B42025) derivatives, to prevent unwanted side reactions. researchgate.netutm.my Methoxymethyl (MOM) ether is a common protecting group for this purpose. The protected acetophenone (B1666503) and benzaldehyde are then subjected to Claisen-Schmidt condensation, typically using a strong base like potassium hydroxide (B78521) (KOH) in an alcoholic solvent, to form the corresponding protected 2'-hydroxychalcone (B22705). researchgate.netutm.my

Following the formation of the chalcone, the synthesis proceeds with two key steps: deprotection of the hydroxyl groups and the cyclization of the chalcone to form the flavanone's heterocyclic C ring. researchgate.netutm.my Acid hydrolysis is used to remove the protecting groups. The subsequent cyclization is an intramolecular Michael addition, which is often promoted by heating the deprotected chalcone in the presence of a mild base like sodium acetate (B1210297). researchgate.netutm.my This sequence yields the target tetrahydroxyflavanone. researchgate.netutm.my

Table 1: Key Stages in the Synthesis of 3',4',5,7-Tetrahydroxyflavanone via Chalcone Cyclization researchgate.netutm.my

| Stage | Description | Key Reagents |

|---|---|---|

| 1. Protection | Phenolic hydroxyl groups of 2-hydroxyacetophenone and benzaldehyde derivatives are protected. | Methoxymethyl chloride (MOMCl), N,N-diisopropylethylamine |

| 2. Condensation | The protected acetophenone and benzaldehyde undergo a Claisen-Schmidt condensation. | Potassium hydroxide (KOH), Ethanol |

| 3. Deprotection | The protecting groups (e.g., MOM ethers) are removed from the resulting chalcone. | Hydrochloric acid (HCl), Methanol (B129727) |

| 4. Cyclization | The deprotected 2'-hydroxychalcone undergoes intramolecular cyclization to form the flavanone ring. | Sodium acetate (NaOAc), Reflux |

While the chalcone cyclization method remains fundamental, modern organic synthesis has introduced innovations to improve efficiency, yield, and functional group tolerance. nih.gov One area of advancement involves the strategic use of protecting groups. For instance, in the synthesis of related flavones, methyl groups have been used for their higher stability under certain reaction conditions compared to more labile groups like MOM. nih.gov The deprotection of methyl ethers can be achieved using reagents like hydrobromic acid. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov In the context of this compound synthesis, these principles can be applied to the classical Claisen-Schmidt condensation and subsequent cyclization. Key strategies include the use of safer solvents, the reduction of energy consumption, and the development of solvent-free reaction conditions. jddhs.comjddhs.com

One significant green innovation is the use of solvent-free Claisen-Schmidt reactions. nih.gov Studies have shown that quantitative yields can be achieved by grinding the reactants (an aldehyde and a ketone) with a solid base, such as sodium hydroxide, in the absence of any solvent. nih.gov This approach drastically reduces waste associated with traditional organic solvents, which are often toxic and volatile. jddhs.com

Other green techniques applicable to this synthesis include:

Microwave-assisted synthesis: This method can dramatically reduce reaction times and energy consumption for both the condensation and cyclization steps. jddhs.com

Use of alternative solvents: Replacing conventional organic solvents with greener alternatives like water, ethanol, polyethylene (B3416737) glycol (PEG), or supercritical carbon dioxide can minimize environmental harm. nih.govjddhs.com

Biocatalysis: The use of enzymes as catalysts can offer high selectivity under mild, aqueous conditions, presenting a sustainable alternative to traditional chemical catalysts. mt.com

Semi-Synthesis and Chemical Modification for Research Purposes

Semi-synthesis starts with a readily available natural product, which is then chemically modified to produce the desired compound or its derivatives. This is a powerful tool for creating a library of related compounds for research, particularly for structure-activity relationship studies.

Tetrahydroxyflavanones possess four hydroxyl groups with differing reactivity, allowing for selective chemical modification. The phenolic hydroxyl groups at positions 5 and 7 on the A-ring have different acidities and steric environments compared to the catechol hydroxyls at positions 3' and 4' on the B-ring. This differentiation allows for regioselective derivatization.

Common derivatization reactions for hydroxyl groups include esterification and etherification. researchgate.netnih.gov Reagents such as acyl chlorides (e.g., benzoyl chloride) or organic anhydrides are frequently used to introduce ester groups, which can alter the compound's polarity and lipophilicity. researchgate.netgreyhoundchrom.com The selectivity of these reactions can be controlled by carefully choosing the reaction conditions, such as temperature, solvent, and the stoichiometry of the reagents. nih.gov For example, the C-7 hydroxyl group is generally the most reactive, followed by the C-4' hydroxyl, allowing for sequential derivatization. Protecting the most reactive hydroxyls allows for the modification of the less reactive ones.

The synthesis of analogs is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural features of a molecule contribute to its biological activity. elsevierpure.comnih.gov By systematically modifying the this compound scaffold, researchers can identify the key functional groups responsible for a particular effect. nih.govresearchgate.net

Starting with a core this compound structure, a variety of analogs can be synthesized through the derivatization techniques described above. Common modifications include:

O-Alkylation and O-Acylation: Converting one or more hydroxyl groups to ethers (e.g., methoxy (B1213986) groups) or esters.

Glycosylation: Attaching sugar moieties to the hydroxyl groups.

Halogenation: Introducing halogen atoms onto the aromatic rings.

Modification of the Heterocyclic Ring: Introducing substituents or altering the saturation of the C-ring.

These modifications can systematically vary the electronic properties, steric profile, and hydrogen-bonding capacity of the molecule. nih.gov The resulting library of analogs is then screened for biological activity, and the data are used to build an SAR model, which can guide the design of new compounds with improved potency or selectivity. elsevierpure.comnih.gov

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D, 2D NMR, Chemical Shift Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of flavonoids like tetrahydroxyflavanone. nih.gov One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, provides primary information about the chemical environment of individual atoms. researchgate.netnih.gov The chemical shift (δ), signal multiplicity, and coupling constants (J) in ¹H-NMR spectra reveal the number and connectivity of protons, while ¹³C-NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments identify the types of carbon atoms (C, CH, CH₂, CH₃). nih.govresearchgate.net

For more complex structural assignments and to overcome signal overlap, two-dimensional (2D) NMR techniques are crucial. researchgate.netljmu.ac.uk Experiments such as ¹H-¹H Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. nih.govljmu.ac.uk Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton and determining the substitution patterns on the A and B rings of the flavanone (B1672756) core. nih.govresearchgate.net Chemical shift analysis, comparing experimental values with those of known compounds or predicted data, further aids in confirming the precise isomeric structure of a this compound sample.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Flavanone Skeleton Note: Chemical shifts are highly dependent on the solvent and the specific hydroxylation pattern of the this compound isomer. The values below are illustrative for a flavanone core.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-2 | ~5.3 (dd) | ~79 |

| C-3 | ~2.8-3.1 (m) | ~43 |

| C-4 | - | ~196 |

| C-5 | - | ~164 |

| C-6 | ~6.0 (d) | ~96 |

| C-7 | - | ~167 |

| C-8 | ~6.0 (d) | ~95 |

| C-9 | - | ~163 |

| C-10 | - | ~103 |

| C-1' | - | ~130 |

| C-2' | ~7.3 (d) | ~128 |

| C-3' | ~6.9 (d) | ~115 |

| C-4' | - | ~158 |

| C-5' | ~6.9 (d) | ~115 |

| C-6' | ~7.3 (d) | ~128 |

Data compiled from representative flavonoid NMR studies. researchgate.net

Mass Spectrometry (MS) Applications in Characterization (e.g., UPLC-HR-MS, GC-MS, FT-ICR-MS)

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and elemental composition of this compound and for probing its fragmentation patterns. mdpi.comacs.org High-resolution mass spectrometry (HRMS) techniques, such as those coupled with Ultra-Performance Liquid Chromatography (UPLC), provide highly accurate mass measurements, allowing for the confident determination of the molecular formula (C₁₅H₁₂O₆ for this compound). silae.itresearchgate.net Techniques like Electrospray Ionization (ESI) are commonly used, often in negative ion mode ([M-H]⁻), which is well-suited for phenolic compounds. acs.orgelsevierpure.com

Tandem MS (MS/MS) experiments are used to fragment the molecular ion, yielding structurally informative product ions. mdpi.comelsevierpure.com Common fragmentation pathways for flavonoids include retro-Diels-Alder (RDA) reactions, which break apart the C-ring, and losses of small neutral molecules like CO and H₂O. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often for the analysis of less polar derivatives, providing valuable information for metabolite profiling. acs.orgnih.govnih.gov For highly complex mixtures in metabolomics studies, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers unparalleled resolution and mass accuracy, enabling the differentiation of numerous compounds, including various flavonoid isomers. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for Tetrahydroxyflavone Isomers Note: this compound would have a nominal mass of 288 Da. The data below is for the related tetrahydroxyflavone (C₁₅H₁₀O₆) to illustrate typical HRMS results.

| Isomer | Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Technique |

| 7,3',4',5'-Tetrahydroxyflavone | ESI- | 285.0407 | 149.0246, 135.0084 | LC-ESI-QTOF |

| 3,6,3',4'-Tetrahydroxyflavone | ESI- | 285.0406 | 163.0039, 135.0088, 121.0298 | LC-ESI-QTOF |

Data sourced from MassBank records MSBNK-BS-BS003296 and MSBNK-BS-BS003448. elsevierpure.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and conjugated systems within the this compound molecule.

IR spectroscopy is used to identify characteristic vibrational frequencies of functional groups. For a this compound, the IR spectrum will prominently feature a broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching of the hydroxyl groups. A strong absorption peak around 1650-1680 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the C-ring, while absorptions around 1600 cm⁻¹ are typically assigned to C=C stretching vibrations within the aromatic rings.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. Flavonoids typically exhibit two major absorption bands. Band I, appearing in the 300–390 nm range, is associated with the cinnamoyl system (B-ring and C-ring), while Band II, appearing in the 240–280 nm range, is attributed to the benzoyl system (A-ring). The exact position (λmax) and intensity of these bands are sensitive to the hydroxylation pattern, making UV-Vis a useful tool for preliminary structural characterization.

Table 3: Characteristic Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Typical Wavenumber/Wavelength |

| Infrared (IR) | O-H stretching (hydroxyl groups) | 3500-3200 cm⁻¹ |

| Infrared (IR) | C=O stretching (carbonyl group) | ~1650 cm⁻¹ |

| Infrared (IR) | C=C stretching (aromatic rings) | ~1600 cm⁻¹ |

| UV-Visible (UV-Vis) | Band II (A-ring absorption) | 240-280 nm |

| UV-Visible (UV-Vis) | Band I (B-ring absorption) | 300-330 nm (for flavanones) |

Data compiled from representative flavonoid spectroscopic studies.

Electron Spin Resonance (ESR) for Radical Scavenging Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for studying molecules with unpaired electrons, such as free radicals. researchgate.net In the context of this compound research, ESR is a powerful method for directly investigating its antioxidant and radical scavenging activity. silae.it The technique allows for the detection and quantification of free radical species.

A common experimental approach involves generating a stable free radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) or galvinoxyl, which produces a strong, characteristic ESR signal. silae.it Upon addition of an antioxidant like this compound, the flavonoid donates a hydrogen atom or electron to neutralize the radical. This reduction of the radical leads to a corresponding decay in the intensity of its ESR signal. By monitoring the rate of this signal decay, researchers can determine the kinetics of the radical scavenging reaction. silae.it Furthermore, the total decrease in signal intensity can be used to establish the stoichiometry of the reaction, revealing how many radical molecules can be neutralized by one molecule of the antioxidant. silae.it ESR spin trapping techniques can also be used, where a short-lived radical (like the hydroxyl radical) is "trapped" by a spin-trap molecule to form a more stable radical adduct, which can then be studied to assess the scavenging efficacy of the flavonoid against highly reactive species. acs.org

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples (e.g., HPLC)

Chromatographic techniques are essential for the separation, purity assessment, and quantification of this compound in research samples. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. Typically, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of an aqueous acidic solution and an organic solvent like acetonitrile (B52724) or methanol (B129727).

For purity assessment, a sample of synthesized or isolated this compound is analyzed by HPLC, often with a photodiode array (PDA) or UV detector set to a wavelength where flavonoids absorb strongly. The presence of a single, sharp peak at a specific retention time indicates a high degree of purity. The peak area percentage is commonly used to express the purity level, with research-grade materials often exceeding 95-97% purity. For quantification, a calibration curve is constructed using certified reference standards of the specific this compound isomer. By comparing the peak area of the analyte in an unknown sample to the calibration curve, its precise concentration can be determined. This is critical for ensuring accurate and reproducible results in biological and chemical assays.

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Animal Models

Antioxidant and Reactive Species Scavenging Mechanisms

Tetrahydroxyflavanone and its related hydroxyflavone structures have demonstrated significant potential as antioxidant agents, primarily through their ability to directly neutralize and quench free radicals. This activity is largely attributed to the hydrogen-donating capacity of their hydroxyl (OH) groups. The specific arrangement and number of these groups on the flavanone (B1672756) backbone are crucial determinants of their radical scavenging efficacy.

In a study involving the synthesis and antioxidant testing of 3',4',5,7-tetrahydroxyflavanone, the compound exhibited potent free radical scavenging activity. When tested using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, 3',4',5,7-tetrahydroxyflavanone showed 83.11% inhibition at a concentration of 15.63 µg/mL. researchgate.net Its calculated SC50 value (the concentration required to scavenge 50% of the radicals) was 8.57 µg/mL, indicating stronger activity than the positive control, vitamin C. researchgate.net Research suggests that the B-ring's hydroxyl configuration is the most significant factor, with the 3',4'-dihydroxy arrangement (a catechol moiety) being particularly effective in donating hydrogen atoms to stabilize free radicals. researchgate.netnih.gov This ability to reduce highly oxidizing radicals, such as superoxide (B77818) and hydroxyl radicals, results in the formation of a more stable phenoxyl radical, which can then react with a second radical to form a stable quinone structure. nih.gov

| Compound | Assay | Result | Source |

| 3',4',5,7-Tetrahydroxyflavanone | DPPH Radical Scavenging | SC50: 8.57 µg/mL | researchgate.net |

| 3',4',5,7-Tetrahydroxyflavanone | DPPH Radical Scavenging | 83.11% inhibition at 15.63 µg/mL | researchgate.net |

| 7,3´,4´-Trihydroxyflavone | Cellular ROS Scavenging | IC50: 2.71 µM | nih.govmdpi.com |

| 6,3´,4´-Trihydroxyflavone | Cellular ROS Scavenging | IC50: 3.02 µM | nih.gov |

This table is interactive. Click on the headers to sort.

Beyond direct scavenging, flavonoids, including this compound, can exert antioxidant effects by modulating the body's own defense systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including phase II antioxidant enzymes like NADPH: quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases. nih.govnih.gov

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to its repressor protein, Keap1, which facilitates its degradation. nih.govajol.info However, in the presence of oxidative stress or activators like certain flavonoids, this bond is disrupted. This disruption allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter region of target genes, initiating their transcription. nih.govajol.info Flavones can activate Nrf2 through various mechanisms, including the dissociation of the Nrf2-Keap1 complex, regulation of Nrf2 nuclear translocation by various kinases, and decreasing Nrf2 degradation. nih.gov This upregulation of the endogenous antioxidant network provides a more sustained defense against cellular oxidative damage compared to direct radical scavenging alone.

Anti-Inflammatory Activities and Signaling Pathway Modulation

This compound and related compounds exhibit significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators and cytokines in immune cells, particularly in activated macrophages. nih.gov In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, these flavonoids have been shown to dose-dependently reduce the overproduction of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β). mdpi.comnih.govnih.govnih.gov

The inhibition of these molecules occurs at the transcriptional level. For instance, studies have shown that hydroxyflavones downregulate the mRNA expression of the enzymes responsible for producing these mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov By suppressing the expression and release of these critical signaling molecules, tetrahydroxyflavanones can effectively dampen the inflammatory cascade. mdpi.comnih.gov The number and position of hydroxyl groups on the flavonoid structure significantly influence this inhibitory activity. researchgate.net

| Compound | Cell Model | Mediator Inhibited | Key Finding | Source |

| Fisetin (B1672732) (3,3′,4′,7-tetrahydroxyflavone) | LPS-induced RAW264.7 cells | NO | Showed the greatest inhibition of NO production among tested flavonols. | nih.gov |

| Fisetin (3,3′,4′,7-tetrahydroxyflavone) | LPS-induced RAW264.7 cells | IL-6, TNF-α | Markedly inhibited pro-inflammatory cytokines. | nih.gov |

| 7,3´,4´-Trihydroxyflavone | LPS-induced RAW264.7 cells | NO, IL-1β | Significantly suppressed overexpression of pro-inflammatory mediators. | mdpi.com |

| 7,8-Dihydroxyflavone (B1666355) | LPS-induced RAW264.7 cells | NO, PGE₂, TNF-α, IL-6 | Dose-dependently reduced the production of all tested mediators. | nih.gov |

This table is interactive. Click on the headers to sort.

The anti-inflammatory effects of tetrahydroxyflavanones are underpinned by their ability to modulate critical intracellular signaling pathways that regulate the inflammatory response. Two of the most important targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov

NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. nih.govglobalsciencebooks.info In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. nih.gov Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to move into the nucleus and activate gene transcription. globalsciencebooks.infoyoutube.com Studies on related hydroxyflavonoids show they can prevent this activation by inhibiting the phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm. nih.govnih.gov

The MAPK pathway, which includes kinases like JNK, ERK, and p38, is another crucial regulator of inflammation that often acts upstream of NF-κB. nih.govresearchgate.net Activation of MAPKs through phosphorylation leads to the activation of other transcription factors involved in inflammation. nih.gov Research has demonstrated that flavonoids can significantly inhibit the phosphorylation of JNK, ERK, and p38 in LPS-stimulated cells. nih.govnih.gov By blocking these key signaling cascades, tetrahydroxyflavanones can effectively switch off the molecular machinery that drives inflammatory responses. nih.govnih.gov

Anti-Proliferative and Apoptotic Mechanisms in Cellular Models

In addition to antioxidant and anti-inflammatory activities, various tetrahydroxyflavonoids have been investigated for their potential to inhibit cell proliferation and induce programmed cell death (apoptosis) in cancer cell models. These effects are mediated through the modulation of multiple cellular pathways that control cell cycle progression and survival.

Studies on fisetin (3,7,3',4'-tetrahydroxyflavone) have shown that it can inhibit the proliferation of cancer cells by targeting key growth signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways. nih.gov Inhibition of these pathways can lead to cell cycle arrest, preventing cancer cells from dividing and multiplying. For example, a metabolite of the isoflavone genistein, 5,7,3′,4′-tetrahydroxyisoflavone, was found to cause G2/M phase arrest in cancer cells.

Furthermore, certain hydroxyflavones can trigger apoptosis through both intrinsic and extrinsic pathways. They can modulate the expression of Bcl-2 family proteins, which are key regulators of mitochondrial-mediated apoptosis. nih.gov This involves downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, leading to the release of cytochrome c from mitochondria and the activation of caspases. nih.gov Caspases, particularly cleaved-caspase-3, are executioner proteins that carry out the process of apoptosis. nih.gov The ability to induce apoptosis in cancer cells without affecting normal cells is a key area of investigation for these compounds. mdpi.com

Cell Cycle Arrest Induction in Cancer Cell Lines

Tetrahydroxyflavanones have been investigated for their potential to inhibit the proliferation of cancer cells by interfering with the cell cycle. Research indicates that certain isomers can halt cell division at specific checkpoints, thereby preventing the propagation of malignant cells. For instance, studies have shown that 6,7,3',4'-Tetrahydroxyflavone can induce cell cycle arrest at the G2/M phase in cancer cells. This interruption of the cell division process is a key mechanism contributing to the anti-proliferative effects of this class of compounds. The arrest prevents cells from entering mitosis, ultimately leading to a decrease in the rate of tumor cell proliferation.

| Compound | Affected Cell Lines | Observed Effect |

|---|---|---|

| 6,7,3',4'-Tetrahydroxyflavone | Cancer Cells | Induces G2/M phase arrest |

Apoptosis Pathway Activation (e.g., caspases, Bcl-2 family proteins, p53)

In addition to halting the cell cycle, tetrahydroxyflavanones can induce programmed cell death, or apoptosis, in cancer cells. This is a critical component of their anti-cancer activity. The natural product 3',4',7,8-tetrahydroxyflavone has been shown to cause significantly higher rates of apoptosis in human acute myeloid leukemia (AML) MV4-11 cells compared to untreated cells. nih.gov The molecular mechanisms often involve the modulation of key regulatory proteins in the apoptotic cascade.

Flavonoids, as a class, are known to trigger the intrinsic apoptosis pathway. This can involve decreasing the levels of anti-apoptotic proteins like Bcl-xL and increasing the expression of pro-apoptotic proteins such as Bax. nih.gov This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This event activates a cascade of caspase enzymes, including the executioner caspase-3, which is responsible for the biochemical and morphological changes associated with apoptosis. nih.gov Furthermore, some flavonoids can influence the extrinsic apoptosis pathway, which is initiated by the binding of ligands like Tumor Necrosis Factor-α (TNF-α) to cell surface receptors, leading to the activation of caspase-8. nih.govyoutube.com The tumor suppressor protein p53, a critical regulator of both cell cycle and apoptosis, can also be activated by flavonoid compounds in response to cellular stress, further promoting cell death. nih.gov

| Compound | Cell Line | Key Molecular Targets/Pathways |

|---|---|---|

| 3',4',7,8-tetrahydroxyflavone | MV4-11 (Human AML) | Induces apoptosis nih.gov |

| Related Flavonoids | Various Cancer Cells | Modulation of Bcl-2 family (Bax, Bcl-xL), activation of Caspase-3, involvement of p53 and TNF-α pathways nih.govnih.gov |

Anti-Angiogenic Effects in Experimental Systems

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Several tetrahydroxyflavanones have demonstrated potent anti-angiogenic properties in experimental models. Luteolin (B72000) (3′,4′,5,7-tetrahydroxyflavone) exhibits significant anti-angiogenic effects by downregulating the expression of various critical factors, including Vascular Endothelial Growth Factor A (VEGF-A), Matrix Metalloproteinase-2 (MMP-2), and MMP-9. nih.gov Similarly, Kaempferol (3,5,7,4′-tetrahydroxyflavone) has been shown to inhibit VEGF and angiogenesis by regulating signaling molecules such as ERK and NF-κB. nih.gov These compounds effectively suppress key steps in the angiogenic process, including the proliferation, migration, and tube formation of endothelial cells. nih.gov The chick chorioallantoic membrane (CAM) assay, a widely used in vivo model, has confirmed the ability of flavones and flavonols to reduce blood vessel formation. nih.govresearchgate.net

| Compound | Key Molecular Targets | Observed Effects in Experimental Systems |

|---|---|---|

| Luteolin (3′,4′,5,7-tetrahydroxyflavone) | VEGF-A, MMP-2, MMP-9 nih.gov | Potent anti-angiogenic and anti-invasive activity nih.gov |

| Kaempferol (3,5,7,4′-tetrahydroxyflavone) | VEGF, NF-κB, ERK nih.gov | Inhibition of angiogenesis nih.gov |

Enzyme Inhibition and Receptor Modulation by Tetrahydroxyflavanones

Xanthine (B1682287) Oxidase (XOD) Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. nih.gov Overproduction of uric acid can lead to conditions like gout. Certain tetrahydroxyflavones have been identified as potent inhibitors of this enzyme. The structure-activity relationship for this inhibition reveals that planar flavones and flavonols containing a 7-hydroxyl group are particularly effective. nih.gov Luteolin and Kaempferol have been shown to inhibit xanthine oxidase activity at low micromolar concentrations, with IC50 values ranging from 0.40 to 5.02 µM. nih.gov Kinetic studies have demonstrated that these compounds act as mixed-type inhibitors of the enzyme. nih.gov

| Compound | Inhibitory Concentration (IC50) | Inhibition Type |

|---|---|---|

| Luteolin | 0.40 - 5.02 µM nih.gov | Mixed-type nih.gov |

| Kaempferol | 0.40 - 5.02 µM nih.gov | Mixed-type nih.gov |

Bromodomain and Extra-Terminal Domain (BRD4) Inhibition

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in regulating gene transcription and is a significant target in cancer therapy. nih.govnih.gov The natural product 3',4',7,8-tetrahydroxyflavone has been identified as a novel, potent, and selective inhibitor of BRD4. nih.govresearchgate.net This compound displays remarkable selectivity for the second bromodomain (BD2) of BRD4 over the first bromodomain (BD1). nih.govnih.gov Co-crystal structures have revealed that 3',4',7,8-tetrahydroxyflavone binds to the acetylated lysine (B10760008) binding pocket of the bromodomains, establishing more interactions with BRD4-BD2 than with BRD4-BD1. nih.gov This selectivity is significant, as the two bromodomains may have different biological functions, and selective inhibition could lead to more targeted therapeutic effects. nih.gov

| Target Bromodomain | Inhibitory Concentration (IC50) | Selectivity |

|---|---|---|

| BRD4-BD1 | 17.9 µM nih.govnih.gov | ~100-fold more selective for BRD4-BD2 nih.govnih.gov |

| BRD4-BD2 | 204 nM nih.govnih.gov |

Tyrosine Kinase Inhibition (e.g., EGFR)

Tyrosine kinases are critical enzymes in cellular signaling pathways that regulate growth, differentiation, and survival. The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase whose overexpression and hyperactivity are associated with various cancers. preprints.org In silico studies have identified certain tetrahydroxyflavones as potential inhibitors of EGFR tyrosine kinase. A molecular docking study screened chemical constituents of Scutellaria baicalensis and found that 5,7,2',5'-tetrahydroxyflavone exhibited a high binding affinity toward the EGFR tyrosine kinase. preprints.org Its calculated binding affinity was higher than that of erlotinib (B232), a standard EGFR inhibitor. The study indicated that the compound interacts with clinically important amino acid residues in the ATP-binding site of the kinase, such as MET 769 and THR 766, suggesting a competitive mechanism of inhibition. preprints.orgyoutube.com

| Compound | Target | Finding (In Silico) |

|---|---|---|

| 5,7,2',5'-tetrahydroxyflavone | EGFR Tyrosine Kinase | Binding affinity of -9.010 kcal/mol, higher than the standard ligand erlotinib (-8.539 kcal/mol) preprints.org |

Other Enzyme Systems and Molecular Targets (e.g., COX, LOX, P450 Isozymes, PI3K/Akt/mTOR, Aromatase)

The biological activities of tetrahydroxyflavanones extend to various enzyme systems and molecular pathways critical in cellular signaling and metabolism.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Flavonoids are recognized for their role in modulating the arachidonic acid cascade through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are key in inflammatory responses researchgate.netnih.gov. Research has shown that certain flavonols and flavones are effective inhibitors of lipoxygenases and can act as free radical scavengers researchgate.net. For instance, fisetin (3,7,3',4'-tetrahydroxyflavone) has been identified as an inhibitor of lipoxygenases researchgate.net. The inhibition of LOX can reduce the production of leukotrienes, which are mediators of inflammation rsc.org.

Cytochrome P450 Isozymes Interaction: Natural polyphenols, including flavonoids, are known to interact with cytochrome P450 (CYP450) isoenzymes, which are central to the metabolism of a wide range of foreign compounds and drugs (Phase I biotransformation) researchgate.netnih.govnih.gov. These interactions can lead to either the inhibition or induction of CYP isoenzymes, thereby altering the metabolism and pharmacokinetics of co-administered drugs researchgate.net. This highlights the potential for tetrahydroxyflavanones to influence drug bioavailability through altered absorption, distribution, and metabolism.

PI3K/Akt/mTOR Pathway Modulation: The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival nih.govwikipedia.orgmdpi.com. Its overactivation is common in many cancers wikipedia.org. Fisetin (3,3',4',7-tetrahydroxyflavone) has been shown to be a potent inhibitor of this pathway nih.govnih.gov. Studies in human non-small cell lung cancer cells demonstrated that fisetin acts as a dual inhibitor of PI3K/Akt and mTOR signaling nih.gov. It was also found to increase the protein levels of PTEN, a tumor suppressor that negatively regulates the PI3K pathway by dephosphorylating PIP3 nih.govtbzmed.ac.ir. In 2D and 3D human inflammatory skin models, fisetin inhibited the interleukin-22-induced activation of the PI3K/Akt/mTOR pathway, underscoring its anti-proliferative and anti-inflammatory effects nih.gov.

Aromatase Inhibition: Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis by converting androgens to estrogens wikipedia.orgbreastcancer.org. Aromatase inhibitors are therefore significant in the treatment of estrogen-dependent diseases like breast cancer breastcancer.orgnih.govbreastcancernow.org. Several flavonoids and flavanones have been identified as aromatase inhibitors nih.govnih.gov. Research on synthetic flavones and flavanones showed that compounds like 7-hydroxyflavone, 7,4'-dihydroxyflavone, and 4'-hydroxyflavanone effectively inhibit aromatase nih.gov. Further studies on B ring substituted flavanones indicated that hydroxylation at the 3' and/or 4' positions enhanced anti-aromatase activity, with 3',4'-dihydroxy-7-methoxyflavanone being a particularly potent inhibitor nih.gov. These findings suggest that the this compound scaffold is a promising template for the development of novel aromatase inhibitors.

| Enzyme/Target | Compound | Observed Effect | Reference |

|---|---|---|---|

| Lipoxygenase (LOX) | Fisetin (3,7,3',4'-tetrahydroxyflavone) | Inhibition of enzyme activity. | researchgate.net |

| PI3K/Akt/mTOR Pathway | Fisetin (3,3',4',7-tetrahydroxyflavone) | Dual inhibition of PI3K/Akt and mTOR signaling; increased PTEN protein levels. | nih.gov |

| Aromatase | 7,4'-Dihydroxyflavone | Inhibition of aromatase activity with an IC50 of 2.0 µM. | nih.gov |

| Aromatase | 3',4'-Dihydroxy-7-methoxyflavanone | Potent inhibition of aromatase activity. | nih.gov |

Neurotransmitter Receptor Interactions (e.g., GABAA benzodiazepine receptor, DRD4 dopaminergic receptor)

Tetrahydroxyflavanones have been investigated for their ability to interact with central nervous system receptors, which may underlie their potential neurological effects.

GABAA Benzodiazepine Receptor: The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel and the primary site of inhibitory neurotransmission in the brain wikipedia.org. It contains multiple allosteric binding sites, including the well-known benzodiazepine site, which modulates the receptor's response to GABA wikipedia.orgnih.govyoutube.com. Several flavonoids have been identified as ligands for this site. Specifically, luteolin (5,7,3′,4′-tetrahydroxyflavone) has been reported to displace [3H]flunitrazepam from the benzodiazepine binding site in vitro, demonstrating anxiolytic properties nih.gov. Another study showed that (2S)-5,7,8,4′-tetrahydroxyflavanone inhibits the binding of flunitrazepam with an IC50 value of 21 µM nih.gov. This direct interaction suggests that certain tetrahydroxyflavanones can act as allosteric modulators of the GABAA receptor, which may contribute to sedative, anxiolytic, or anticonvulsant effects.

DRD4 Dopaminergic Receptor: The dopamine receptor D4 (DRD4) is a G protein-coupled receptor activated by the neurotransmitter dopamine wikipedia.org. It is implicated in numerous neurological and psychiatric conditions, including ADHD, schizophrenia, and addictive behaviors wikipedia.orgnih.gov. The DRD4 gene is highly polymorphic, and variations have been linked to differences in personality traits and susceptibility to psychiatric disorders nih.gov. While flavonoids as a class interact with a variety of neurotransmitter receptors, specific studies detailing the direct interaction of this compound with the DRD4 dopaminergic receptor are not extensively documented in the current scientific literature.

| Receptor | Compound | Observed Interaction | Reference |

|---|---|---|---|

| GABAA Benzodiazepine Receptor | Luteolin (5,7,3′,4′-tetrahydroxyflavone) | Displaces [3H]flunitrazepam from the benzodiazepine binding site in vitro. | nih.gov |

| GABAA Benzodiazepine Receptor | (2S)-5,7,8,4′-Tetrahydroxyflavanone | Inhibits flunitrazepam binding with an IC50 of 21 µM. | nih.gov |

Antimicrobial and Antiviral Activities in In Vitro Systems

Tetrahydroxyflavanones and their derivatives have demonstrated promising antimicrobial and antiviral properties in various in vitro studies, highlighting their potential as templates for new anti-infective agents.

Antimicrobial Activity: The antibacterial effects of flavanones have been documented against a range of pathogens. A synthesized derivative, 4′,5,7-trihydroxy-3′-prenylflavanone, was tested for its antibacterial effects against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa using the filter paper disc diffusion method researchgate.net. Another study synthesized a series of 5,7-dihydroxyflavanone derivatives and found that halogenated compounds, in particular, exhibited significant antimicrobial activity against Gram-positive bacteria, the yeast Saccharomyces cerevisiae, and the Gram-negative bacterium Vibrio cholerae nih.gov. Furthermore, novel flavanone derivatives have shown potent antibiotic activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) okayama-u.ac.jp. The mechanism for some of these derivatives involves the dual inhibition of the microbe's DNA gyrase and topoisomerase IV okayama-u.ac.jp.

Antiviral Activity: Flavonoids are recognized for their broad-spectrum antiviral activities, acting at various stages of viral infection, including entry, replication, and protein translation nih.govresearchgate.net. Studies have shown that the anti-influenza virus activity of flavonoids is dependent on their chemical structure, with flavones demonstrating notable potency nih.gov. Luteolin (5,7,3′,4′-tetrahydroxyflavone) exhibits an anti-influenza virus effect with an IC50 value of 8.0 μM nih.gov. The mechanisms of action are varied; some flavonoids inhibit the early stages of influenza virus replication, while others appear to primarily inhibit late-stage events before the release of new viral particles nih.govnih.gov. Beyond influenza, flavonoids have also been shown to possess activity against other viruses, such as hepatitis C virus (HCV), by interfering with viral entry into host cells nih.gov.

| Activity | Compound/Derivative | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|---|

| Antibacterial | 4′,5,7-Trihydroxy-3′-prenylflavanone | B. subtilis, E. coli, S. aureus, P. aeruginosa | Demonstrated antibacterial effects in vitro. | researchgate.net |

| Antimicrobial | Halogenated 5,7-dihydroxyflavanone derivatives | Gram-positive bacteria, S. cerevisiae, V. cholerae | Exhibited greater antimicrobial activity than natural analogs. | nih.gov |

| Antibiotic | Novel flavanone derivative | MRSA, VRSA | Exhibited strong antibiotic activity; acts as a dual inhibitor of DNA gyrase and topoisomerase IV. | okayama-u.ac.jp |

| Antiviral | Luteolin (5,7,3′,4′-tetrahydroxyflavone) | Influenza A virus | Showed anti-influenza virus effect with an IC50 of 8.0 μM. | nih.gov |

| Antiviral | General Flavonoids | Influenza virus, Hepatitis C virus (HCV) | Inhibit multiple stages of the viral lifecycle, including entry and replication. | nih.gov |

Neuroprotective Effects in Experimental Models of Neurodegeneration

Tetrahydroxyflavanones and related flavonoids have shown significant neuroprotective potential in various experimental models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Their mechanisms of action often involve anti-amyloidogenic, antioxidant, and anti-inflammatory properties.

Alzheimer's Disease Models: Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles mdpi.comnih.gov. Several studies have highlighted the ability of tetrahydroxyflavones to counteract these pathological features. A synthetic analogue of fisetin, 3,3',4',5'-tetrahydroxyflavone, was found to potently inhibit Aβ fibril formation. It induced the formation of large, spherical, and less toxic Aβ aggregates, suggesting a mechanism of reducing Aβ neurotoxicity nih.gov. Another study reported the neuroprotective effects of 7-tetrahydroxyflavone in Alzheimer's models, mediated through the Hypothalamic-Pituitary-Adrenal (HPA) axis and Nrf2-linked pathways uitm.edu.my. Apigenin (4',5,7-trihydroxyflavone), in a transgenic AD mouse model, rescued cognitive deficits by reducing Aβ burden, down-regulating the β-secretase enzyme BACE1, inhibiting oxidative stress, and restoring the neurotrophic ERK/CREB/BDNF pathway mdpi.com.

Parkinson's Disease Models: Parkinson's disease involves the progressive loss of dopaminergic neurons in the substantia nigra dntb.gov.uanih.gov. Flavonoids have demonstrated protective effects in models of this disease. For instance, 7,8-dihydroxyflavone, a potent TrkB agonist, was shown to prevent the progressive degeneration of midbrain dopaminergic neurons in an MPP+-treated monkey model of Parkinson's disease dntb.gov.ua. Safflower flavonoid extracts (SAFE), which contain various flavonoid compounds, have shown neuroprotective effects in both rotenone-induced and 6-hydroxydopamine (6-OHDA)-induced rodent models of Parkinson's disease nih.govnih.govresearchgate.net. Treatment with SAFE improved motor function, reversed the decrease in tyrosine hydroxylase and dopamine levels, and inhibited neuroinflammation by reducing the activation of astrocytes and microglia nih.govnih.gov.

| Disease Model | Compound | Experimental System | Key Neuroprotective Findings | Reference |

|---|---|---|---|---|

| Alzheimer's Disease | 3,3',4',5'-Tetrahydroxyflavone | In vitro Aβ aggregation assay | Inhibited Aβ fibril formation and reduced Aβ neurotoxicity by forming large, atypical aggregates. | nih.gov |

| Alzheimer's Disease | 7-Tetrahydroxyflavone | Not specified | Exerted neuroprotective effects via HPA Axis and Nrf2 pathways. | uitm.edu.my |

| Alzheimer's Disease | Apigenin (4',5,7-trihydroxyflavone) | APP/PS1 transgenic mouse model | Rescued cognitive deficits, reduced Aβ burden, inhibited BACE1, and restored the ERK/CREB/BDNF pathway. | mdpi.com |

| Parkinson's Disease | 7,8-Dihydroxyflavone | MPP+ treated monkey model | Prevented progressive degeneration of midbrain dopaminergic neurons. | dntb.gov.ua |

| Parkinson's Disease | Safflower Flavonoid Extract (SAFE) | Rotenone-induced rat model | Improved motor behavior, increased dopamine levels, and reversed the decrease in tyrosine hydroxylase expression. | nih.gov |

| Parkinson's Disease | Safflower Flavonoid Extract (SAFE) | 6-OHDA-induced mouse model | Improved behavioral indicators, regulated dopamine metabolism, and inhibited neuroinflammation. | nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Role of Ring Substitutions and Specific Structural Moieties in Activity

Beyond hydroxylation, other substitutions and inherent structural features of the flavanone (B1672756) core play a crucial role in modulating biological activity.

Saturation of the C2-C3 Bond: Unlike flavones and flavonols, flavanones possess a saturated bond between C2 and C3. This lack of a double bond results in a non-planar structure, which fundamentally alters the molecule's shape and flexibility, influencing how it binds to enzyme active sites and other biological targets. nih.gov

Other Ring Substitutions: The introduction of substituents other than hydroxyl groups can significantly alter biological activity.

Methoxy (B1213986) Groups: Methylation of hydroxyl groups to form methoxy (-OCH₃) groups generally decreases radical scavenging capacity, as it removes the hydrogen-donating ability of the -OH group. mdpi.com However, in some contexts, such as neuroprotective and anti-inflammatory activity, the presence of methoxy groups at specific positions (e.g., C7) can enhance efficacy. mdpi.com

Halogens: The addition of halogen atoms (e.g., F, Cl, Br, I) to the flavanone structure has been explored to enhance antioxidant properties. Studies on iodine-substituted flavanones have indicated that the presence of halogen substituents can lead to better antioxidant properties compared to some standards. mdpi.com

Prenyl Groups: Prenylation, the attachment of a prenyl group, particularly at the C6 or C8 positions of the A-ring, has been shown to enhance activities such as nitric oxide (NO) inhibition and antibacterial effects. nih.gov

Glycosylation: The attachment of sugar moieties (glycosylation) to the flavanone core typically reduces antioxidant activity compared to the corresponding aglycone. nih.gov The size and position of the sugar group can hinder the molecule's ability to interact with free radicals.

The aromatic character of both the A and B rings is considered essential for the biological activity of flavonoids. mdpi.com

| Structural Moiety/Substitution | Position(s) | Influence on Biological Activity |

|---|---|---|

| C4-Keto Group | C-Ring | Key for electron delocalization and hydrogen bonding with C5-OH; important for antioxidant activity. nih.gov |

| Saturated C2-C3 Bond | C-Ring | Results in a non-planar structure, affecting molecular conformation and binding to biological targets. nih.gov |

| Methoxy Groups (-OCH₃) | A or B-Ring | Generally decreases antioxidant activity but can enhance anti-inflammatory or neuroprotective effects. mdpi.com |

| Prenyl Groups | A-Ring (C6, C8) | Can enhance antibacterial and anti-inflammatory (NO inhibition) activities. nih.gov |

| Glycosylation (Sugar Moieties) | Various | Typically reduces antioxidant activity compared to the aglycone. nih.gov |

| Halogen Atoms (F, Cl, Br, I) | A or B-Ring | Can induce better antioxidant properties. mdpi.com |

Conformational Analysis and Molecular Flexibility in Modulating Biological Activity

The three-dimensional shape and flexibility of a molecule are critical to its biological function, as they determine how it interacts with protein binding sites. For flavanones, the key conformational feature is the orientation of the B-ring relative to the fused A- and C-rings.

Due to the saturated C2-C3 bond, the C-ring of a flavanone adopts a non-planar conformation, and the B-ring is not coplanar with the A-ring. This gives the molecule significant conformational flexibility. acs.org The specific conformation is often described by the torsion angle (τ) O1–C2–C1′–C6′, which dictates the spatial arrangement of the B-ring. acs.org Computational studies have shown that flavanones exhibit distinct energy minima corresponding to different torsion angles, with high-energy barriers separating them. acs.orgresearchgate.net

This flexibility allows the molecule to adopt different shapes to fit into various enzyme active sites or receptor pockets. researchgate.net However, this flexibility can also be a disadvantage if the energetically favorable conformation is not the one required for biological activity. The presence of intramolecular hydrogen bonds, for example between a C5-OH and the C4-keto group, can reduce flexibility and stabilize a more planar conformation, which in some cases can enhance activity by improving electronic conjugation. researchgate.net The specific stereochemistry at the C2 position also influences the preferred conformation and, consequently, the biological activity.

Computational and Ligand-Based QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For flavonoids, including flavanones, various QSAR models have been developed to predict activities such as antioxidant capacity, enzyme inhibition, and cytotoxicity. mdpi.comnih.gov The process involves:

Data Set Collection: A set of flavanone derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each molecule. These can include:

2D Descriptors: Physicochemical properties (e.g., logP, molecular weight) and topological indices. mdpi.com

3D Descriptors: Geometric properties and spatial fields.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of the most relevant descriptors with the observed biological activity. mdpi.comnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation, Q²) and external validation sets to ensure its reliability. mdpi.com

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. nih.gov These techniques analyze the steric and electrostatic fields surrounding the molecules to create a 3D map that indicates which spatial regions are favorable or unfavorable for activity. For example, a CoMSIA model for antioxidant activity might reveal that regions requiring hydrogen-bond donors or electropositive character correlate with higher potency, providing direct insights for structural modification. Such models have successfully predicted the antioxidant effects of flavonoids in chemical, enzymatic, and cellular systems. nih.gov

Metabolism and Biotransformation Studies in Research Models

In Vitro and Animal Model Metabolism (e.g., sulfation, glucuronidation, methylation)

Research in animal models, particularly rats, has demonstrated that tetrahydroxyflavanones undergo rapid and extensive metabolism after administration. nih.govacs.orgresearchgate.net Studies on fisetin (B1672732) (3,3',4',7-tetrahydroxyflavone), a closely related compound, show that upon intravenous or oral administration, the parent compound is only transiently present in the bloodstream. nih.govresearchgate.net It is quickly converted into its conjugated metabolites. nih.govacs.org

The primary metabolic pathways observed are Phase II conjugation reactions, namely sulfation and glucuronidation. researchgate.net In these processes, sulfate (B86663) or glucuronic acid moieties are attached to the hydroxyl groups of the flavanone (B1672756) structure. This biotransformation significantly increases the water solubility of the compound, facilitating its excretion. nih.gov Following oral administration of fisetin to rats, sulfate and glucuronide conjugates predominate in the serum, while the original fisetin is found in very low concentrations. nih.govresearchgate.net

Methylation is another metabolic modification that has been observed. A biologically active metabolite of fisetin has been identified as geraldol (B191838) (3,4′,7-trihydroxy-3′-methoxyflavone), indicating that methylation occurs in vivo. researchgate.net This process, along with sulfation and glucuronidation, highlights the comprehensive metabolic transformation that tetrahydroxyflavanones undergo in animal models.

| Metabolic Process | Description | Key Findings in Animal Models (e.g., Fisetin) | References |

|---|---|---|---|

| Glucuronidation | Addition of a glucuronic acid molecule to a substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). This increases water solubility for excretion. | Fisetin is extensively metabolized into glucuronide conjugates. Fisetin sulfates/glucuronides emerge instantaneously after administration and predominate in serum. | nih.gov, acs.org, researchgate.net |

| Sulfation | Addition of a sulfonate group to a substrate, catalyzed by sulfotransferases (SULTs). This also increases water solubility. | Fisetin is rapidly biotransformed into sulfate conjugates. Fisetin is absorbed and transformed into sulfates to a higher extent than into glucuronides. | nih.gov, acs.org, researchgate.net |